

Comprehensive Technical Analysis of Hydrogen Bonding in Ortho-Aminomethylphenol and Related Mannich Bases

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Compound Focus: 3-(Aminomethyl)phenol

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Introduction and Executive Summary

Ortho-aminomethylphenol represents the fundamental structural unit of **Mannich bases**, which serve as privileged scaffolds in medicinal chemistry and drug development. These compounds feature a unique **intramolecular hydrogen bond** between the phenolic hydroxyl group and the amine functionality, connected through an ortho-positioned methylene bridge. This hydrogen bonding configuration creates a **six-membered chelate ring** that significantly influences molecular conformation, electronic distribution, and biological activity.

The strategic importance of these systems in drug development stems from their ability to form **thermodynamically stable**, conformationally restricted structures with minimal intermolecular association, making them ideal model systems for studying polarized intramolecular hydrogen bonds [1]. Recent research has expanded our understanding of how these hydrogen bonds impact molecular properties, with applications ranging from **GABA transporter inhibition** for neurological disorders [2] to the development of advanced **coordination polymers** for materials science [3].

Structural Fundamentals and Hydrogen Bond Characteristics

Molecular Architecture of Mannich Bases

The core structure of ortho-aminomethylphenol consists of a phenolic ring connected via a methylene bridge to an amine functionality in a geometry that facilitates the formation of a strong intramolecular hydrogen bond [1]. This arrangement creates a **rigid molecular framework** with distinct electronic properties:

- The **methylene bridge** (-CH₂-) electronically decouples the proton donor (phenolic OH) and acceptor (amine) moieties, distinguishing Mannich bases from traditional resonance-assisted hydrogen bonding systems [1] [4]
- The hydrogen-bonded ring system is **not coplanar** with the aromatic ring, adopting a specific dihedral orientation that optimizes hydrogen bond geometry [1]
- The thermodynamic stability of the intramolecular hydrogen bond allows these systems to maintain structural integrity with minimal interference from solvent effects or intermolecular associations [1]

Table 1: Structural Characteristics of Key Mannich Base Compounds

Compound	Hydrogen Bond Length (Å)	Donor-Acceptor Distance (Å)	OH Stretching Frequency (cm ⁻¹)	Red Shift (ΔνOH)	Experimental Method
ortho-aminomethylphenol (AP)	1.78-1.85	2.65-2.72	~3150-3250	-471 cm ⁻¹	Computational [1]
ortho-dimethylaminomethylphenol (DMAP)	1.75-1.82	2.62-2.69	~3100-3200	-503 cm ⁻¹	Computational/Experimental [1] [4]
BHAP Schiff Base	1.65-1.75	2.55-2.65	~3322-2600 (broad)	Significant broadening	Experimental IR [5]

Electronic Structure and Bonding Analysis

Natural Bond Orbital (NBO) analysis provides deep insight into the electronic redistribution that occurs upon hydrogen bond formation. For ortho-hydroxyaryl Schiff bases (structurally analogous to Mannich bases), studies reveal:

- Significant **electron density transfer** from the nitrogen lone pair to the σ* orbital of the O-H bond, strengthening the hydrogen bond through charge transfer interactions [5]
- The intramolecular hydrogen bond exhibits substantial **cooperativity effects**, where the formation of one hydrogen bond enhances the ability to form subsequent bonds in networked systems [6]
- The **hydrogen bond energy** in these systems typically ranges between 15-25 kcal/mol, as estimated through DFT calculations on related compounds [3]

Computational Methodologies and Protocols

Quantum Chemical Calculation Approaches

Computational analysis forms the cornerstone of modern hydrogen bond research, with several well-established protocols emerging from the literature:

Protocol 1: Basic Geometry Optimization and Frequency Analysis

- **Method:** Restricted Hartree-Fock (RHF) with 3-21G and 6-31G(d,p) basis sets
- **Electron Correlation:** Include via DFT methods (B3LYP) and Møller-Plesset second order (MP2) perturbation theory
- **Frequency Calculation:** Perform analytical second derivative calculations at optimized geometries to obtain harmonic force constants and vibrational frequencies [1]
- **Zero-point Energy Correction:** Apply scaling factors of 0.9084 (RHF/3-21G), 0.8929 (RHF/6-31G(d,p)), and 0.9614 (B3LYP/6-31G(d,p)) to calculated frequencies [1]

Protocol 2: Advanced Conformational Analysis

- **Potential Energy Surface Mapping:** Construct 2D energy surfaces as functions of key dihedral angles ($\tau(\text{C2-C7})$ and $\tau(\text{C7-N8})$) with successive contours at energy differences of 4 kJ mol⁻¹ [1]
- **Conformer Identification:** Localize energy minima through systematic variation of torsional angles with energy thresholds of 0.5 kJ mol⁻¹ for distinct conformers [1]
- **Transition State Optimization:** Characterize first-order saddle points between minima using standard techniques [1]

Protocol 3: Solid-State Hydrogen Bond Analysis

- **Coordinate Extraction:** Utilize crystallographic coordinates from X-ray diffraction studies
- **DFT Calculation:** Employ PBE0-D3/def2-TZVP level of theory for optimal accuracy [3]
- **QTAIM Analysis:** Apply Bader's "Atoms in Molecules" theory to examine bond critical points and electron density topology [3]
- **Energy Estimation:** Calculate hydrogen bonding energy using potential energy density (V_g) at bond critical points [3]

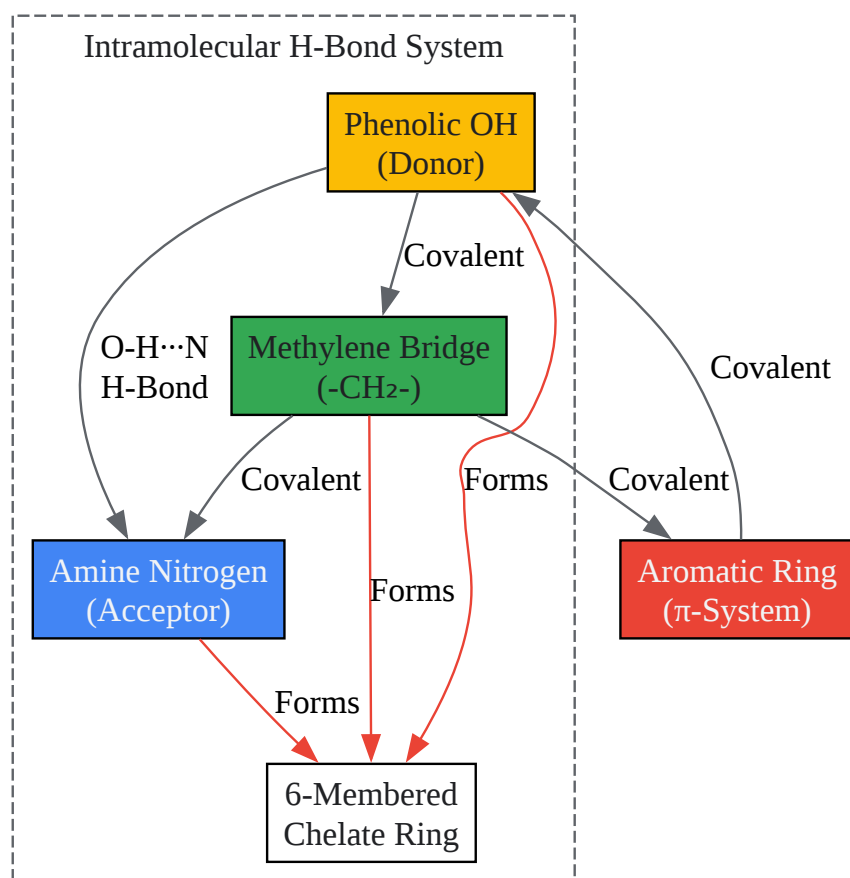
Table 2: Computational Methods and Their Applications in Hydrogen Bond Studies

Computational Method	Basis Set/Approach	Primary Applications	Key Advantages	Reported Accuracy
RHF	3-21G, 6-31G(d,p)	Initial geometry optimization, conformational analysis	Computational efficiency, reasonable structures for initial screening	Moderate for geometries, poor for vibrational frequencies without scaling
DFT/B3LYP	6-31G(d,p), 6-311++G(d,p)	Accurate geometry prediction, vibrational frequency calculation,	Good balance of accuracy and computational cost,	High for geometries and relative energies, good for frequencies with scaling

Computational Method	Basis Set/Approach	Primary Applications	Key Advantages	Reported Accuracy
		electronic structure analysis	reliable for hydrogen bonding	
MP2	6-31G(d,p)	High-accuracy energy calculations, electron correlation effects	More accurate than DFT for weak interactions in some cases	High, but computationally expensive
PBE0-D3/def2-TZVP	def2-TZVP	Solid-state calculations, energy estimation of non-covalent interactions	Includes dispersion correction (D3), excellent for supramolecular systems	Very high for interaction energies

Hydrogen Bond Network Visualization Using Graph Theory

The directed nature of hydrogen bonds makes them ideal candidates for representation as directed graphs (digraphs). The following DOT script generates a visualization of a typical hydrogen bond network in Mannich base systems:



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This directed graph representation illustrates the fundamental hydrogen bonding topology in ortho-aminomethylphenol systems, showing the directional O-H...N hydrogen bond as a central feature connecting the phenolic donor and amine acceptor through the methylene bridge, forming a stable six-membered chelate ring [6].

Experimental Characterization Techniques

Spectroscopic Methods and Protocols

Protocol 4: Gas-Phase Infrared Spectroscopy

- **Instrumentation:** Utilize FTIR spectrometers (e.g., Nicolet 205, Bruker IFS 113) with 2 cm⁻¹ resolution [4]
- **Sample Preparation:** Employ thermoregulated stainless steel optical cell with CsI windows (10 cm path length) [4]
- **Temperature Control:** Maintain stability at ±1°C using Pt-thermometer monitoring [4]
- **Spectral Range:** Collect data from 4000-100 cm⁻¹ to capture both stretching and bending vibrations [4]

- **Data Interpretation:** Focus on OH stretching region ($3200\text{-}3500\text{ cm}^{-1}$) for hydrogen bond signature and compare with calculated harmonic frequencies [1] [4]

Protocol 5: Matrix Isolation Infrared Spectroscopy

- **Matrix Preparation:** Isolate compounds in cryogenic argon matrix at 10 K to minimize intermolecular interactions [5]
- **Conformer Trapping:** Exploit temperature effects to selectively trap specific conformers through quantum mechanical tunneling [5]
- **Spectral Acquisition:** Compare experimental spectra with DFT-calculated spectra for individual conformers [5]
- **Conformer Identification:** Assign observed bands to specific conformers based on calculated relative energies and vibrational frequencies [5]

Protocol 6: NMR Analysis of Hydrogen Bonding

- **Sample Preparation:** Prepare 1-5 mole% solutions in CS_2 or CCl_4 for infinite dilution studies [7]
- **Temperature Studies:** Conduct measurements over range of -53 to 107°C to determine thermodynamic parameters [7]
- **Chemical Shift Analysis:** Measure $\Delta\sigma_{\text{OH}}$ as difference between infinite dilution chemical shift of parent phenol and hydrogen-bonded proton [7]
- **Correlation with IR:** Correlate chemical shift changes ($\Delta\sigma_{\text{OH}}$) with corresponding frequency shifts ($\Delta\nu_{\text{OH}}$) in IR spectroscopy [7]

Crystallographic and Solid-State Analysis

Protocol 7: X-ray Crystallography for Hydrogen Bond Characterization

- **Data Collection:** Use area detector diffractometer (e.g., Bruker D8 QUEST) with Mo $\text{K}\alpha$ radiation ($\lambda = 0.71073\text{ \AA}$) [3]
- **Structure Solution:** Apply direct methods with full-matrix least-squares refinement on F^2 using SHELXL package [3]
- **Hydrogen Atom Treatment:** Locate hydrogen atoms attached to nitrogen by difference Fourier maps; place other hydrogen atoms in geometrically idealized positions [3]
- **Hydrogen Bond Parameters:** Precisely measure donor-acceptor distances, bond angles, and spatial orientation of hydrogen bonding groups [3]

Advanced Applications in Drug Development and Materials Science

GABA Transporter Inhibition and Neurological Applications

The hydrogen bonding capabilities of ortho-aminomethylphenol derivatives play a crucial role in their biological activity, particularly in the development of **GABA transporter (GAT1) inhibitors** for treating neurological disorders:

- **Pharmacophore Modeling:** GRIND (GRID-Independent Molecular Descriptor) analyses identify that two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic region at specific distances are essential for high inhibitory potency against hGAT1 [2]
- **Binding Interactions:** The carboxylic acid group in nipecotic acid derivatives serves as a critical hydrogen bonding moiety, with substitution leading to a three-order-of-magnitude decrease in biological activity ($IC_{50} = 38 \mu\text{M}$ vs. $0.040 \mu\text{M}$) [2]
- **Structure-Activity Relationships:** Molecular docking supported by SAR data demonstrates the importance of the COOH group in hGAT1 antagonists, providing a structural basis for inhibitor design [2]

Coordination Polymers and Supramolecular Assembly

Reduced Schiff base ligands derived from ortho-aminomethylphenol scaffolds form the basis for developing advanced **zinc-based coordination polymers** with potential applications in materials science:

- **Supramolecular Design:** Hydrogen bonding energies in the range of 0.25-40 kcal/mol can be strategically employed to direct supramolecular assembly [3]
- **Structural Direction:** The directional nature of hydrogen bonds enables crystal engineers to associate discrete molecules into well-organized supramolecular structures with specific properties [3]
- **Solid-State Analysis:** DFT calculations on crystallographic coordinates allow precise estimation of hydrogen bonding interaction energies in solid-state structures [3]

Emerging Research Directions and Methodological Advances

Recent advances in hydrogen bond research have opened several promising directions for future investigation:

- **Dynamic H-bond Clusters:** Graph-based approaches now enable identification of hydrogen bond clusters that govern conformational plasticity in complex biological systems like the SARS-CoV-2 spike protein [8]
- **Quantum Tunneling Effects:** Matrix isolation studies combined with computational analysis have revealed quantum mechanical tunneling in ortho-hydroxyaryl Schiff bases, with conformer interconversion occurring even at cryogenic temperatures [5]
- **Network Analysis Tools:** Tools like HBNG utilize graph theory to visualize hydrogen bond networks in 2D, facilitating analysis of cooperativity and anticooperativity effects in protein stability and folding [6]
- **Multi-technique Integration:** The combination of computational chemistry, matrix isolation spectroscopy, and X-ray crystallography provides unprecedented insight into hydrogen bonding dynamics and conformational landscapes [5]

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